Cas no 97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine)

1-(propan-2-yl)-1H-pyrazol-4-amine structure
97421-16-4 structure
Nome del prodotto:1-(propan-2-yl)-1H-pyrazol-4-amine
Numero CAS:97421-16-4
MF:C6H11N3
MW:125.171640634537
MDL:MFCD08700622
CID:801088
PubChem ID:13469826

1-(propan-2-yl)-1H-pyrazol-4-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Isopropyl-1H-pyrazol-4-amine
    • 1H-Pyrazol-4-amine,1-(1-methylethyl)-
    • 1-propan-2-ylpyrazol-4-amine
    • 4-Amino-1-isopropyl-1h-pyrazole
    • 1-isopropyl-1H-pyrazol-4-amine(SALTDATA: HCl)
    • 1-(propan-2-yl)-1H-pyrazol-4-amine
    • 1H-Pyrazol-4-amine, 1-(1-methylethyl)-
    • 1-Isopropyl-1H-pyrazol-4-ylamine
    • 1-(methylethyl)pyrazole-4-ylamine
    • 1-isopropylpyrazol-4-amine
    • OEXNVHXUPNHOPP-UHFFFAOYSA-N
    • 1-isopropyl-1H-pyrazole-4-amine
    • 1-isopropyl-1 H-pyrazol-4-ylamine
    • STK353364
    • SBB026436
    • SB13945
    • MCU
    • 1-(1-Methylethyl)-1H-pyrazol-4-amine (ACI)
    • (1-Isopropyl-1H-pyrazol-4-yl)amine
    • 1-Isopropyl-4-aminopyrazole
    • 4-Amino-1-isopropylpyrazole
    • CS-W020015
    • DS-0554
    • 97421-16-4
    • AKOS000205148
    • AC-30775
    • DTXSID00541640
    • MFCD08700622
    • SCHEMBL574538
    • EN300-66235
    • SY031838
    • F2169-0267
    • MDL: MFCD08700622
    • Inchi: 1S/C6H11N3/c1-5(2)9-4-6(7)3-8-9/h3-5H,7H2,1-2H3
    • Chiave InChI: OEXNVHXUPNHOPP-UHFFFAOYSA-N
    • Sorrisi: N1N(C(C)C)C=C(N)C=1

Proprietà calcolate

  • Massa esatta: 125.09500
  • Massa monoisotopica: 125.095297364g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 1
  • Complessità: 92.3
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • XLogP3: 0.3
  • Superficie polare topologica: 43.8

Proprietà sperimentali

  • Colore/forma: Yellow to Brown Liquid
  • Densità: 1.1±0.1 g/cm3
  • Punto di fusione: No data available
  • Punto di ebollizione: 234.2°C at 760 mmHg
  • Punto di infiammabilità: 95.4±19.8 °C
  • Indice di rifrazione: 1.566
  • PSA: 43.84000
  • LogP: 1.62740
  • Pressione di vapore: 0.1±0.5 mmHg at 25°C

1-(propan-2-yl)-1H-pyrazol-4-amine Informazioni sulla sicurezza

1-(propan-2-yl)-1H-pyrazol-4-amine Dati doganali

  • CODICE SA:2933199090
  • Dati doganali:

    Codice doganale cinese:

    2933199090

    Panoramica:

    2933199090. altri composti ad anelli pirazolici non fusi strutturalmente. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933199090. altri composti contenenti nella struttura un anello pirazolo non condensato (idrogenato o no). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1-(propan-2-yl)-1H-pyrazol-4-amine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM188206-1g
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4 95%+
1g
$*** 2023-05-04
Chemenu
CM188206-10g
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4 95%+
10g
$*** 2023-05-04
Chemenu
CM188206-5g
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4 95+%
5g
$359 2021-08-05
Chemenu
CM188206-10g
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4 95+%
10g
$772 2021-08-05
Enamine
EN300-66235-0.1g
1-(propan-2-yl)-1H-pyrazol-4-amine
97421-16-4 95.0%
0.1g
$26.0 2025-03-21
Apollo Scientific
OR962707-10g
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4 98%
10g
£305.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IU946-50mg
1-(propan-2-yl)-1H-pyrazol-4-amine
97421-16-4 97%
50mg
84.0CNY 2021-07-14
abcr
AB469943-25 g
1-Isopropyl-1H-pyrazol-4-amine; .
97421-16-4
25g
€1,084.50 2022-03-01
Fluorochem
037825-25g
1-Isopropyl-1H-pyrazol-4-ylamine
97421-16-4 95%
25g
£645.00 2022-03-01
TRC
B451560-500mg
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4
500mg
$ 135.00 2022-06-07

1-(propan-2-yl)-1H-pyrazol-4-amine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 15 psi, rt
Riferimento
Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, 1 atm, 25 °C
Riferimento
Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, 50 °C
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ,  Ethyl acetate ;  5 h, rt
Riferimento
Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  5 h, rt
Riferimento
Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines
Zhang, Yanmin; Chen, Yadong; Zhang, Danfeng; Wang, Lu; Lu, Tao; et al, Journal of Medicinal Chemistry, 2018, 61(1), 140-157

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, 25 °C
Riferimento
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ,  Ethyl acetate ;  2 h, 3 atm, rt
Riferimento
Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
Riferimento
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  8 h, rt
Riferimento
Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease
, China, , ,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
Riferimento
Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation
, China, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1 h, 35 psi, rt
Riferimento
Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  1 h, 15 psi, rt
Riferimento
Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
Riferimento
Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, rt
Riferimento
Preparation of radiolabeled (3-pyrazol-5-yl)pyridazin-4(1H)-one derivatives as radiotracers useful for quantitative imaging of phosphodiesterase (PDE10A) in mammals
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  6 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Riferimento
Preparation of 2-(1H-pyrazol-4-ylamino)pyrimidines as Aurora and KDR kinase inhibitors.
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
Riferimento
Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ;  1 min, 20 °C; 20 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, 20 °C
Riferimento
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles
Zabierek, Anna A.; Konrad, Kaleen M.; Haidle, Andrew M., Tetrahedron Letters, 2008, 49(18), 2996-2998

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  18 h, rt
Riferimento
Preparation of heterocyclyl pyrazolopyrimidine analogs as JAK, especially JAK3, inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
Riferimento
Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, 40 °C
1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ;  3 h, rt
Riferimento
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives
Zheng, Ke; Iqbal, Sarah; Hernandez, Pamela; Park, HaJeung; LoGrasso, Philip V.; et al, Journal of Medicinal Chemistry, 2014, 57(23), 10013-10030

1-(propan-2-yl)-1H-pyrazol-4-amine Raw materials

1-(propan-2-yl)-1H-pyrazol-4-amine Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:97421-16-4)1-(propan-2-yl)-1H-pyrazol-4-amine
A848263
Purezza:99%/99%
Quantità:10g/25g
Prezzo ($):210.0/524.0